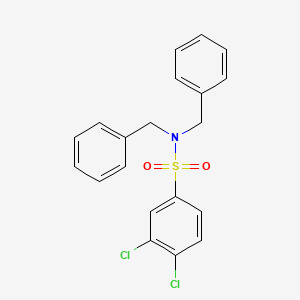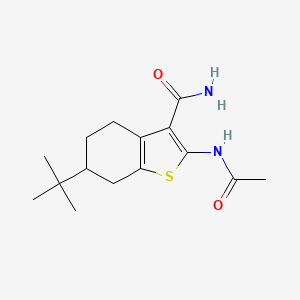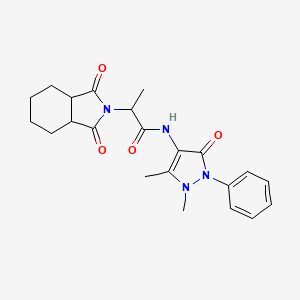![molecular formula C14H20N4O3S B3938475 N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B3938475.png)
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide
Übersicht
Beschreibung
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide, also known as DAS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAS belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide also inhibits the activity of histone deacetylases (HDACs), enzymes involved in gene expression regulation. In inflammation, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide induces apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. In immune cells, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells, leading to the suppression of inflammation. In neuronal cells, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide reduces oxidative stress and inflammation, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has several advantages for laboratory experiments, including its stability, solubility, and availability. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide is stable under normal laboratory conditions and can be easily synthesized in large quantities. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide is also highly soluble in water and organic solvents, making it suitable for various experimental protocols. However, one limitation of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide is its potential toxicity, which requires careful handling and dosage optimization.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide. One potential application is in the treatment of cancer, where N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide could be used as a chemotherapeutic agent or in combination with other drugs to enhance their efficacy. Another potential application is in the treatment of inflammation, where N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide could be used to develop novel anti-inflammatory drugs. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide and its potential side effects in vivo.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation studies have demonstrated that N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurological disorders, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c15-14(16)18-22(20,21)12-8-6-11(7-9-12)17-13(19)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19)(H4,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMIJZWDLKPPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(diaminomethylidene)sulfamoyl]phenyl}cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide](/img/structure/B3938398.png)

![ethyl 2-cyclohexyl-3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropanoate](/img/structure/B3938417.png)
![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B3938420.png)
![ethyl 2-benzyl-3-[(2,4-dichlorophenyl)amino]-3-oxopropanoate](/img/structure/B3938424.png)
![4-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938429.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone](/img/structure/B3938432.png)
![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3938440.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3938458.png)


![methyl 4-{[({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B3938477.png)
